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Dibenzyl sulfide

Cat. No.: B165846
CAS No.: 538-74-9
M. Wt: 214.33 g/mol
InChI Key: LUFPJJNWMYZRQE-UHFFFAOYSA-N
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Description

Significance of Dibenzyl Sulfide (B99878) in Contemporary Chemical Science

Dibenzyl sulfide's significance in modern chemistry is underscored by its versatility and the diverse applications of compounds derived from it.

This compound functions as a crucial intermediate in organic synthesis, acting as a versatile building block for the production of a wide array of organic compounds nih.gov. Its chemical structure facilitates its use in synthesizing various sulfur-containing heterocycles, as well as in the preparation of sulfoxides and sulfones nih.gov. The reactivity and stability of this compound make it a valuable asset in creating diverse products through important organic transformations nih.gov.

In the pharmaceutical sector, this compound is a key component in the development of new drugs. Its distinct properties enable it to interact with biological targets, leading to potential discoveries of novel therapeutic agents. Furthermore, it can be employed in the formulation of drug delivery systems to enhance the bioavailability and efficacy of existing medications nih.gov. Similarly, in the agrochemical industry, DBS serves as a starting material for the synthesis of various pesticides and insecticides. Its chemical attributes are suitable for developing compounds that effectively control agricultural pests and diseases, thereby contributing to increased crop yields and food security nih.gov. The rising demand for specialty chemicals in these industries is a significant driver for the market growth of this compound amdb.online.

This compound is a valuable research tool in chemistry, utilized in numerous experimental setups to investigate reaction mechanisms, test hypotheses, and develop new synthetic methodologies nih.gov. Its accessibility and reactivity render it an attractive candidate for researchers exploring new avenues in chemical science nih.gov. For instance, studies on its oxidation and degradation products, such as dibenzyl sulfoxide (B87167) and dibenzyl sulfone, contribute to understanding sulfur chemistry and reaction pathways americanelements.comwikipedia.orgnih.gov.

Historical Perspective of this compound Studies

The journey of this compound research reflects the evolution of chemical understanding and technological advancements.

Early investigations into this compound focused on its synthesis and fundamental reactivity. Historically, this compound was commercially manufactured by reacting potassium sulfide with benzyl (B1604629) chloride, followed by distillation of the product uni.lu. Another method involved the desulfurization of dibenzyl disulfide using phosphine (B1218219) reagents uni.lu. Early studies also explored the reactivity of thioethers like this compound. For example, Märker described the synthesis of dibenzyl sulfoxide from this compound as early as 1865, highlighting initial insights into its oxidation pathways americanelements.com. Harpp and Smith also reported on sulfide synthesis, contributing to the foundational knowledge of DBS preparation uni.lu.

The understanding of this compound has significantly advanced with the evolution of analytical and computational techniques. Modern analytical methods, such as solid phase extraction (SPE) combined with gas chromatography-mass spectrometry (GC-MS), allow for highly sensitive detection of this compound, with detection limits around 0.1 ppm wikipedia.org. Vibrational spectroscopy, including Raman and infrared spectroscopy, coupled with density functional theory (DFT), has been extensively used to analyze the molecular vibrational behaviors of DBS and related compounds like dibenzyl disulfide and bibenzyl, providing detailed insights into their physical and chemical properties nih.gov.

Computational techniques, particularly density functional theory (DFT) and Monte Carlo (MC) methods, have become indispensable for investigating the adsorption behavior of sulfur-containing molecules, including this compound and dibenzyl disulfide, on various surfaces like copper wikipedia.orgnih.gov. These computational studies help in understanding interactions at a molecular level, such as those involved in copper corrosion in transformers where DBS can be an intermediate or byproduct wikipedia.orgnih.govnih.gov. Furthermore, advanced machine learning approaches, such as deep neural networks (DNN), are being explored to predict the concentration of corrosive sulfur compounds like dibenzyl disulfide in transformer oil, a field where the presence and transformation of this compound are relevant nih.gov. These advancements in analytical and computational tools have greatly deepened the understanding of DBS's structure, reactivity, and behavior in complex systems.

Detailed Research Findings

Physical and Chemical Properties of this compound

This compound is a symmetrical thioether. It is a colorless or white solid that is soluble in nonpolar solvents uni.lu. It has a molecular formula of C₁₄H₁₄S and a molar mass of 214.33 g·mol⁻¹ uni.lu.

PropertyValueSource
Molecular FormulaC₁₄H₁₄S uni.lu
Molar Mass214.33 g·mol⁻¹ uni.lu
AppearanceColorless or white solid / Colorless crystalline solid, plates or pale beige nih.govuni.lu
Melting Point49.5 °C (121.1 °F; 322.6 K) uni.lu
Boiling Point322 °C (612 °F; 595 K) uni.lu
Density1.0880 nih.gov
SolubilitySoluble in nonpolar solvents; <0.1 g/100 mL in water at 21℃ nih.govuni.lu

Synthesis Methods and Conditions

This compound can be synthesized through various methods, typically involving the reaction of benzyl chloride with a sulfide source.

MethodReactantsConditionsYield / SelectivitySource
Traditional SynthesisBenzyl chloride, Potassium sulfideDistillation of productNot specified uni.lu
Phase Transfer Catalysis (PTC)Benzyl chloride (BC), Hydrogen sulfide (H₂S) absorbed in Monoethanolamine (MEA)Liquid-liquid PTC, Temperature: 80–100°C, Catalyst concentration: 0.14 kmol/m³, BC/Sulfide Mole Ratio: 2.83, MEA/Sulfide Mole Ratio: 3.7BC Conversion: 100%, DBS Selectivity: 95.2% nih.govnih.govwikipedia.org
Direct SynthesisSodium sulfite, Sulfur powder, Benzyl chloride (BC)Water, 89°C for 1 hour (for Na₂S₂ formation), then 90°C for 4 hours (with BC)~81% nih.gov
Laboratory ProtocolSodium sulfide (36g, 0.15 mol), Benzyl chloride (25.8g, 0.212 mol)Water (50 mL), Ethanol (B145695) (75 mL), Reflux for 3 days~86–89% nih.gov

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound is multifaceted, focusing on optimizing its synthesis, exploring its utility in catalytic processes, understanding its environmental fate, investigating its role in materials science, and elucidating its fundamental chemical reactivity.

Synthesis Development and Optimization

A primary objective in DBS research is the development of efficient and sustainable synthetic routes, particularly those that can effectively utilize problematic industrial byproducts such as hydrogen sulfide (H₂S). Researchers aim to optimize reaction parameters to achieve high yields and selectivity. For instance, studies have explored the liquid-liquid phase-transfer-catalyzed synthesis of DBS using H₂S absorbed in monoethanolamine (MEA) as a sulfiding agent for benzyl chloride (BC). acs.orgnitrkl.ac.inacs.orgscribd.com

Response Surface Methodology (RSM) has been employed to simultaneously optimize BC conversion and DBS selectivity. A 2016 study successfully achieved a 100% benzyl chloride conversion and 95.2% this compound selectivity under optimized conditions. acs.org

Table 1: Optimized Synthesis Parameters and Outcomes for this compound

ParameterOptimized ValueOutcomeSource
Temperature353 K (80 °C)BC Conversion: 100% acs.org
Catalyst Concentration0.14 kmol/m³DBS Selectivity: 95.2% acs.org
BC/Sulfide Mole Ratio2.83 acs.org
MEA/Sulfide Mole Ratio3.7 acs.org

Further kinetic studies have investigated the effect of various parameters, such as agitation speed, catalyst concentration, and reactant ratios, on the conversion of benzyl chloride and the selectivity of this compound. nitrkl.ac.inscribd.com For a similar reaction involving bis(4-chlorobenzyl) sulfide, the apparent activation energy was determined to be 11.28 kJ/mol, suggesting a kinetically controlled process. nitrkl.ac.in

Catalytic Applications and Transformations

Academic research investigates DBS as a versatile compound in various catalytic contexts. It serves as a substrate in oxidation reactions, with studies reporting high yields (e.g., 93% sulfinyl products) when using specific nanocatalysts. The oxidation of DBS to dibenzyl sulfoxide and subsequently to dibenzyl sulfone has been observed in the presence of various catalytic systems, including certain white rot fungi and specific ammonium (B1175870) salt combinations. researchgate.netnih.gov

Furthermore, DBS has been explored for its utility as a doping agent in novel catalytic materials, such as nonmetallic-atom-doped graphdiyne catalysts, to enhance their performance in reactions like the Oxygen Evolution Reaction (OER). acs.org

Environmental Biotransformation Studies

A significant area of research focuses on the biodesulfurization of organosulfur compounds. Objectives in this domain include identifying and characterizing microbial strains capable of degrading DBS and elucidating the metabolic pathways involved. For example, microorganisms like Gordonia sp. IITR100 have been shown to preferentially degrade DBS, yielding metabolites such as dibenzyl sulfoxide and benzoic acid. Studies with various white rot fungi have also demonstrated the biotransformation of DBS to dibenzyl sulfoxide and dibenzyl sulfone, indicating selective sulfur oxidation as a primary metabolic pathway. nih.gov

Material Science and Lubrication Investigations

Research aims to understand the behavior of DBS in material science contexts. Adsorption studies on steel surfaces reveal its role in boundary lubrication, where it contributes to the formation of protective films under high pressure. In the context of insulating oils, particularly in electrical transformers, DBS is recognized as a byproduct that can be found in in-service mineral oils. researchgate.net While dibenzyl disulfide (DBDS) is a known corrosive sulfur contaminant, this compound itself has been shown not to corrode copper to form copper sulfide at 150 °C, distinguishing its behavior from its disulfide analogue. researchgate.net Comparative studies on the vibrational spectra and molecular behaviors of dibenzyl disulfide, this compound, and bibenzyl are conducted to understand their roles as indicators in sulfur corrosion phenomena within power equipment. mdpi.com

Fundamental Chemical Reactivity and Hydrogen Transfer Studies

Academic endeavors also delve into the fundamental chemical reactivity of DBS. This includes limited experimentation with this compound as an acceptor in studies investigating hydrogen transfer mechanisms relevant to processes such as coal liquefaction. osti.gov These studies contribute to a broader understanding of reaction pathways and kinetics under various chemical conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14S B165846 Dibenzyl sulfide CAS No. 538-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzylsulfanylmethylbenzene
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InChI

InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

LUFPJJNWMYZRQE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=CC=C2
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Molecular Formula

C14H14S
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DSSTOX Substance ID

DTXSID6024599
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Molecular Weight

214.33 g/mol
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Physical Description

Dibenzyl sulfide appears as colorless plates or pale beige crystalline solid with a crippling stench. (NTP, 1992), Colorless or pale beige solid with a crippling stench; [CAMEO]
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992), Flash point > 110 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in ethanol, ether, and CS2.
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Density

1.0712 at 122 °F (NTP, 1992) - Denser than water; will sink, 1.0583 g/cu cm at 50 °C
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Vapor Pressure

0.000289 [mmHg]
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Color/Form

PLATES FROM ETHER OR CHLOROFORM, COLORLESS PLATES

CAS No.

538-74-9
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Melting Point

120 to 122 °F (NTP, 1992), 49.5 °C
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Advanced Synthetic Methodologies for Dibenzyl Sulfide

Chemo- and Regioselective Synthesis of Dibenzyl Sulfide (B99878)

Indium-Catalyzed Sulfidation of Dibenzyl Ethers

Utilization of Elemental Sulfur and Hydrosilanes

A notable advanced methodology for the synthesis of dibenzyl sulfides involves the indium-catalyzed direct conversion of dibenzyl ethers or benzyl (B1604629) alcohols using elemental sulfur (S₈) and a hydrosilane. This approach leverages the in-situ generation of a disilathiane, such as ([Si]₂S), which is considered a crucial activation step for the formation of dibenzyl sulfides. d-nb.infooup.com This method offers a pathway to synthesize dibenzyl sulfides from readily available and less hazardous starting materials. oup.comresearchgate.net

For instance, a mixture of dibenzyl ether and elemental sulfur (1 equivalent based on sulfur atom) treated with indium(III) iodide (InI₃) (5 mol%) and triethylsilane (Et₃SiH) (2 equivalents) in 1,2-dichloroethane (B1671644) (1,2-DCE) at 80 °C for 8 hours yielded dibenzyl sulfide. oup.com

Table 1: Synthesis of this compound from Dibenzyl Ether using Elemental Sulfur and Hydrosilane

ReactantCatalystHydrosilaneSolventTemperature (°C)Time (h)Yield (%)
Dibenzyl Ether (1a)InI₃Et₃SiH1,2-DCE80836 oup.com

This catalytic system can also be applied to the direct preparation of dibenzyl selenides using selenium. oup.comoup.com

Synthesis from Benzyl Chloride and Sodium Sulfide

The reaction of benzyl chloride with sodium sulfide is a well-established method for synthesizing this compound. This reaction typically occurs in the presence of a solvent, often under reflux conditions. ontosight.ai

One common protocol involves dissolving sodium sulfide in water, followed by the addition of benzyl chloride in ethanol (B145695) under reflux. Optimized conditions can lead to high yields. For example, a reported procedure achieved approximately 86–89% yield under optimized conditions by reacting sodium sulfide (36 g, 0.15 mol) in 50 mL water with benzyl chloride (25.8 g, 0.212 mol) in 75 mL ethanol under reflux for 3 days. Another method utilized sodium sulfide nonahydrate (2.40 g, 0.01 mol) and benzyl chloride (1.26 g, 0.01 mol) in 3 mL water, stirred at 70°-78°C for 20 minutes, yielding 2.02 g of benzyl sulfide. prepchem.com

Phase transfer catalysis (PTC) can significantly enhance this reaction, particularly in biphasic systems where sodium sulfide is in an aqueous phase and benzyl chloride in an organic phase. Tetrahexylammonium bromide ((Hex)₄NBr) has been used as a phase transfer catalyst to facilitate the reaction. researchgate.net The formation of a third phase can influence the reaction rate, with higher concentrations of sodium sulfide and increased temperature potentially promoting its formation. researchgate.net

Table 2: Synthesis of this compound from Benzyl Chloride and Sodium Sulfide

ReactantsSolventTemperature (°C)TimeYield (%)Catalyst (if any)Reference
Benzyl Chloride, Sodium SulfideEthanol/WaterReflux3 days86–89None (optimized)
Benzyl Chloride, Sodium Sulfide NonahydrateWater70–7820 minutesN/A (2.02g product)Compound 1 (0.5 mmol) prepchem.com
Benzyl Chloride, Aqueous Sodium SulfideOrganic (e.g., Toluene)VariableVariableN/ATetrahexylammonium bromide (TBAB) researchgate.net

Radioiodine Labeling for Biological Evaluation

While the primary focus of this article is this compound, research has explored the radioiodine labeling of dibenzyl disulfide for biological evaluation, particularly in assessing tumor cell uptake. This is relevant in the context of developing diagnostic or therapeutic agents.

Benzyl 4-halobenzyl and allyl benzyl disulfide derivatives have been synthesized as analogues of diallyl disulfide. These compounds demonstrated tumor growth inhibitory effects on cancer cells (SNU C5 and MCF-7), suggesting the disulfide functional group's role in this activity. nih.gov

Copper(I)-assisted radioiodination of benzyl 4-bromobenzyl disulfide successfully yielded benzyl 4-[¹²³I/¹²⁵I]iodobenzyl disulfide with a radiochemical yield of 30-40%. nih.gov Studies indicated that the radiolabeled disulfide was taken up by cancer cells in a time-dependent manner. This uptake was inhibited by pre-treatment with S-methyl methanethiosulfonate (B1239399) (MMTS), phorone, and diallyl disulfide, suggesting that the radiolabeled dibenzyl disulfide enters cancer cells via thiol-disulfide exchange and is subsequently retained. nih.gov

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the context of this compound synthesis, this involves utilizing safer reagents, reducing waste, and employing efficient catalytic systems.

Utilization of Hydrogen Sulfide (H₂S) in Synthesis

Hydrogen sulfide (H₂S), a byproduct in various industrial processes, especially in petroleum and natural gas processing, can be utilized as a sulfur source for the synthesis of this compound. This approach offers an environmentally beneficial alternative to traditional methods that might generate more hazardous waste. researchgate.netnitrkl.ac.innitrkl.ac.in

One method involves the absorption of H₂S in aqueous ammonia (B1221849) or alkanolamines, such as monoethanolamine (MEA), to create an H₂S-rich solution. This solution then reacts with organic reactants like benzyl chloride. researchgate.netresearchgate.net Phase transfer catalysts (PTC), such as tetra-n-butylammonium bromide (TBAB), are often employed to facilitate these biphasic reactions, leading to high selectivity for this compound. researchgate.net

Studies have shown that this compound can be synthesized by reacting benzyl chloride with aqueous ammonium (B1175870) sulfide using TBAB as a phase transfer catalyst. Benzyl mercaptan (BM) was identified as a secondary product. Optimization of parameters such as stirring speed, temperature, catalyst loading, and reactant concentrations (e.g., benzyl chloride and NH₃/H₂S mole ratio) can maximize the selectivity of this compound. For instance, a selectivity of about 90% for DBS was achieved after 445 minutes of reaction with excess benzyl chloride at 60°C (333 K) in toluene (B28343) as an organic solvent. researchgate.net

Table 3: Synthesis of this compound using Hydrogen Sulfide (H₂S)

Sulfur SourceReactantCatalystSolventTemperature (°C)Time (min)Selectivity (%)
H₂S-loaded aqueous ammonium sulfideBenzyl ChlorideTBABToluene60445~90 researchgate.net

This approach aligns with green chemistry principles by utilizing a readily available industrial byproduct and employing phase transfer catalysis to improve reaction efficiency. researchgate.net

Environmentally Benign Catalytic Systems for this compound Formation

Environmentally benign catalytic systems for the formation of this compound aim to reduce the environmental footprint of the synthesis process. While much research in this area focuses on the oxidation of sulfides to sulfoxides, the direct formation of this compound through catalytic means also incorporates green chemistry principles.

The indium-catalyzed method utilizing elemental sulfur (S₈) and hydrosilanes, as discussed in Section 2.1.2.1, can be considered an environmentally benign approach for this compound formation. This is due to the use of elemental sulfur, which is an odorless and economical sulfur source, overcoming the drawbacks associated with highly reactive or unpleasant-smelling sulfur sources often used in traditional methods. oup.com The catalytic nature of the reaction also contributes to its greenness by enabling efficient transformations with lower energy input and potentially reduced waste. oup.comresearchgate.net

Other catalytic systems, while primarily studied for the oxidation of this compound to dibenzyl sulfoxide (B87167), highlight the broader trend towards environmentally friendly catalysis in organosulfur chemistry. These include visible-light mediated photoredox catalysis using materials like fullerene soot rsc.org, and heterogeneous catalysts such as sulfamic acid-functionalized magnetic nanoparticles (Fe₃O₄-SA-PPCA) with hydrogen peroxide (H₂O₂) as an oxidant srce.hrresearchgate.net. While these examples pertain to the oxidation of this compound, they demonstrate the ongoing development of greener catalytic systems in the broader context of sulfur chemistry, which can inspire future developments in this compound formation.

Mechanistic Investigations of Dibenzyl Sulfide Reactions

Oxidative Transformations of Dibenzyl Sulfide (B99878)

Oxidative transformations of dibenzyl sulfide are key reactions that lead to the formation of more oxidized sulfur species. This compound is known to be more electron-rich compared to diaryl sulfides, which can enhance its reactivity in oxidation processes, facilitating carbon-sulfur bond cleavage under specific conditions.

Conversion to Dibenzyl Sulfoxide (B87167) and Dibenzyl Sulfone

The oxidation of this compound (DBS) typically proceeds sequentially to dibenzyl sulfoxide (DBSO) and then to dibenzyl sulfone (DBSO₂). This two-step oxidation pathway has been observed across various systems, including chemical and biological processes. nih.govnih.gov

Metal-Free Catalytic Oxidation with Ammonium (B1175870) Salts

A metal-free catalytic system has been developed for the selective oxidation of sulfides, including this compound, to their corresponding sulfoxides. This method utilizes a combination of ammonium nitrate (B79036) (NH₄NO₃), supported ammonium hydrogen sulfate (B86663) on silica (B1680970) gel (NH₄HSO₄-SiO₂), and a catalytic amount of ammonium bromide (NH₄Br) in the presence of wet silica (SiO₂). researchgate.netscielo.brresearchgate.net The reactions are conducted heterogeneously in dichloromethane (B109758) at room temperature, offering advantages such as short reaction times, high yields, and adherence to certain green chemistry principles. researchgate.netscielo.br The system demonstrates chemoselectivity, as primary hydroxyl groups on the substrate remain intact during the sulfoxidation reaction. researchgate.net

Iron(III)-Salen-Catalyzed H₂O₂ Oxidation

Iron(III)-salen complexes, where salen refers to N,N'-bis(salicylidene)-ethylenediaminato, serve as efficient catalysts for the hydrogen peroxide (H₂O₂) oxidation of organic sulfides. asianpubs.orgresearchgate.netasianpubs.orgcapes.gov.br This catalytic process predominantly yields sulfoxides as the major product. asianpubs.orgresearchgate.net Spectrophotometric kinetic studies reveal that these reactions follow Michaelis-Menten kinetics. asianpubs.orgresearchgate.netcapes.gov.br The reaction rate is highly sensitive to the nature of substituents present in the phenolic moiety of the salen ligand and the aryl moiety of the sulfide. asianpubs.orgresearchgate.netcapes.gov.br A proposed mechanism for this oxidation involves an electron transfer from the substrate to the oxidant in the rate-controlling step. asianpubs.orgresearchgate.netcapes.gov.br

Enzymatic Oxidation by White Rot Fungi

White rot fungi are recognized for their ability to metabolize organosulfur compounds, including this compound. Several species, such as Trametes trogii, Trametes hirsuta, Phanerochaete chrysosporium, Trametes versicolor, and Tyromyces palustris, have been shown to oxidize this compound. nih.govnih.govscience.govscience.govasm.org The metabolic pathway typically involves the sequential oxidation of DBS to dibenzyl sulfoxide (DBSO) and then to dibenzyl sulfone (DBSO₂). nih.govnih.govscience.govscience.govasm.org This enzymatic degradation highlights the potential of white rot fungi in bioremediation strategies for sulfur-containing pollutants.

Table 1: White Rot Fungi Involved in this compound Oxidation

Fungal SpeciesObserved Oxidation Products
Trametes trogii UAMH 8156Dibenzyl sulfoxide, Dibenzyl sulfone nih.govnih.gov
Trametes hirsuta UAMH 8165Dibenzyl sulfoxide, Dibenzyl sulfone nih.govnih.gov
Phanerochaete chrysosporium ATCC 24725Dibenzyl sulfoxide, Dibenzyl sulfone nih.govnih.gov
Trametes versicolor IFO 30340Dibenzyl sulfoxide, Dibenzyl sulfone nih.govnih.gov
Tyromyces palustris IFO 30339Dibenzyl sulfoxide, Dibenzyl sulfone nih.govnih.gov

The enzymatic oxidation of this compound by white rot fungi involves a two-step mechanism mediated by different enzyme systems. The initial oxidation of this compound to dibenzyl sulfoxide is primarily catalyzed by extracellular enzymes. nih.govnih.govasm.org Laccase activity has been detected in Trametes cultures, and its efficiency in catalyzing DBS oxidation to dibenzyl sulfoxide is enhanced in the presence of 2,2′-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS). nih.govnih.govscience.govasm.org

The subsequent oxidation of dibenzyl sulfoxide to dibenzyl sulfone is mediated by cytochrome P-450. nih.govnih.govasm.org This role of cytochrome P-450 has been confirmed through inhibition studies, where the addition of 1-aminobenzotriazole (B112013) eliminated the oxidation of dibenzyl sulfoxide to dibenzyl sulfone. nih.govnih.govscience.govasm.org This suggests a sequential enzymatic action, with extracellular enzymes initiating the process and cytochrome P-450 completing the oxidation. nih.govnih.gov

The primary metabolic pathway for this compound in white rot fungi involves selective sulfur oxidation, leading to the formation of dibenzyl sulfoxide and subsequently dibenzyl sulfone. nih.govasm.org Following sulfur oxidation, C-S bond cleavage can occur, resulting in the production of lower molecular weight metabolites. nih.govasm.org

Notably, benzoic acid has been identified as an intermediate metabolite in the degradation of this compound. For instance, the bacterial strain Gordonia sp. IITR100 metabolizes this compound to dibenzyl sulfoxide and dibenzyl sulfone, with further breakdown leading to benzoic acid via non-DszA enzymes. mdpi.com This indicates that while fungi primarily focus on sulfur oxidation, other microbial systems can further cleave the molecule, yielding aromatic carboxylic acids like benzoic acid. mdpi.com

Table 2: Key Metabolites and Enzymes in this compound Degradation

CompoundEnzymes/Organisms InvolvedKey Metabolites
This compoundWhite rot fungi (Laccase, Cytochrome P-450) nih.govnih.govDibenzyl sulfoxide, Dibenzyl sulfone nih.govnih.gov
This compoundGordonia sp. IITR100 (DszC, non-DszA enzymes) mdpi.comDibenzyl sulfoxide, Benzoic acid mdpi.com

Reductive Processes Involving this compound

While this compound (DBS) itself, being a monosulfide, is not typically associated with the direct release of hydrogen sulfide (H₂S) via thiol-triggered mechanisms, it is important to understand its context within the broader family of benzyl (B1604629) polysulfides. Research indicates that H₂S release is a characteristic feature of organic polysulfides with higher sulfane sulfur content, specifically trisulfides and tetrasulfides nih.govresearchgate.netresearchgate.netfigshare.com.

Investigations into benzyl polysulfides, ranging from monosulfide to tetrasulfide, have demonstrated that H₂S is primarily released from benzyl trisulfide and benzyl tetrasulfide nih.gov. This release is contingent upon thiol-mediated reduction, occurring in the presence of biological thiols such as cysteine or reduced glutathione (B108866) nih.govfigshare.com. The mechanism generally involves a nucleophilic attack by thiol anions on the peripheral sulfur atom of the polysulfide chain figshare.com. For instance, computational studies on diallyl polysulfides, which share structural similarities with benzyl polysulfides, show that nucleophilic attack of thiol anions on the peripheral sulfur of diallyl trisulfide (DATS) is kinetically and thermodynamically favored, leading to H₂S release through a proton-shuffle and subsequent nucleophilic attack figshare.com. In contrast, diallyl disulfide (DADS) is a significantly poorer H₂S donor figshare.com. These findings highlight that the presence of multiple sulfur atoms in a chain, beyond a simple sulfide linkage, is crucial for thiol-triggered H₂S liberation.

Reaction Kinetics and Mechanisms

This compound participates in electron transfer reactions, particularly during its oxidation by various reagents. A detailed kinetic investigation into the oxidation of DBS by iron(III) polypyridyl complexes, such as [Fe(NN)₃]³⁺ (where NN represents 2,2'-bipyridine (B1663995) or 1,10-phenanthroline), has confirmed an electron transfer mechanism sphinxsai.com. The reaction follows second-order kinetics, being first-order with respect to both the iron(III) complex and DBS sphinxsai.com. The involvement of electron transfer in the rate-determining step was substantiated by linear plots of log k₂ values against the oxidation potentials of the sulfides, and through the successful application of Marcus theory to the reaction sphinxsai.com. The primary product observed from this oxidation is dibenzyl sulfoxide sphinxsai.com.

Similarly, in the iron(III)-salen-catalyzed H₂O₂ oxidation of organic sulfides, including this compound, a mechanism involving electron transfer from the substrate (DBS) to the oxidant in the rate-controlling step has been proposed researchgate.net. This leads predominantly to the formation of sulfoxides researchgate.net. The reactivity of such oxidations is sensitive to the nature of substituents on the phenolic moiety of the salen ligand researchgate.net.

Table 1: Key Findings in Electron Transfer Reactions of this compound

OxidantProposed MechanismPrimary ProductKinetic EvidenceReference
Iron(III) polypyridyl complexesElectron TransferDibenzyl sulfoxideLinear plots of log k₂ vs. oxidation potentials; Marcus theory application sphinxsai.com
H₂O₂ with Iron(III)-salen complexesElectron Transfer (rate-controlling step)SulfoxidesRate sensitivity to salen ligand substituents; mechanistic proposal researchgate.net

This compound plays a role in boundary lubrication, particularly through its interaction with metal surfaces. Studies on the adsorption and desorption of this compound on steel surfaces have been conducted to understand its behavior in lubricant formulations capes.gov.brasme.orgcapes.gov.br. These investigations reveal that DBS can form protective films on steel under conditions of high pressure, contributing to its efficacy as a lubricant additive capes.gov.brasme.org.

This compound has been investigated for its mechanistic role as both an entering and leaving group in the context of coordination complexes, particularly with neutral gold(III) systems acs.orgacs.org. Kinetic studies have been performed to measure the rates of displacement of amine ligands (am) from complexes of the type AuCl₃(am) by this compound acs.org. Conversely, the reverse reactions, where this compound acts as a leaving group, have also been studied acs.org.

These investigations, typically conducted in solvents like acetone (B3395972) at controlled temperatures (e.g., 25°C), provide insights into the lability and substitution mechanisms within these square-planar gold(III) complexes acs.org. The observed kinetic data are compared with those from other reactions involving the same substrates to elucidate the factors governing the entry and departure of ligands, including steric and electronic effects acs.org. Such studies are crucial for understanding the fundamental principles of ligand exchange reactions in coordination chemistry and the specific behavior of thioethers like this compound in these processes.

Advanced Spectroscopic and Computational Analysis of Dibenzyl Sulfide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of dibenzyl sulfide (B99878). These experimental methods, when coupled with theoretical calculations, allow for a comprehensive assignment of vibrational modes. mdpi.comnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The experimental IR spectrum of dibenzyl sulfide has been compared with theoretical spectra calculated using density functional theory. mdpi.comnih.gov A Fourier transform infrared spectrometer (FTIR) is typically used for these measurements, with samples prepared by mixing with potassium bromide (KBr) and pressing them into a pellet. mdpi.com The spectra are generally recorded in the 400 cm⁻¹ to 4000 cm⁻¹ range. mdpi.com The comparison between the experimental values and the scaled theoretical values shows a high degree of linearity, indicating a good agreement. mdpi.com

Table 1: Comparison of Experimental and Theoretical IR Spectrum of this compound

Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Vibrational Assignment
3069 3069 Asymmetrical stretching of C-H on the benzene ring
3062 3062 Symmetrical stretching of C-H on the benzene ring
2927 2927 Asymmetrical stretching of -CH₂ group
1494 1494 Scissoring vibration of -CH₂ group
1454 1454 Stretching of the carbon skeleton of the benzene ring
1211 1211 Wagging vibration of -CH₂ group
740 740 Rocking vibration of -CH₂ group
698 698 Out-of-plane bending of hydrogen atoms on the benzene ring

Data derived from a detailed vibrational analysis study. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. For this compound, Raman spectra are measured experimentally and compared with theoretically calculated spectra to assign the vibrational modes. mdpi.comnih.gov The experimental setup often involves a Raman platform calibrated with monocrystalline silicon before each measurement. mdpi.com The resulting spectra show good agreement with theoretical predictions, particularly when a frequency correction factor is applied to the calculated values. mdpi.com

Table 2: Comparison of Experimental and Theoretical Raman Spectrum of this compound

Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Vibrational Assignment
3062 3062 Symmetrical stretching of C-H on the benzene ring
3051 3051 Asymmetrical stretching of C-H on the benzene ring
2908 2908 Symmetrical stretching of -CH₂ group
1599 1599 Stretching of the carbon skeleton of the benzene ring
1029 1029 In-plane bending of hydrogen atoms on the benzene ring
1002 1002 Breathing vibration of the benzene ring
767 767 Stretching vibration of C-S bond
620 620 Deformation vibration of the benzene ring

Data derived from a detailed vibrational analysis study. mdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to analyze the vibrational properties of this compound, providing a solid theoretical foundation for interpreting experimental spectra. mdpi.comnih.gov The B3LYP hybrid functional combined with the 6-311G** basis set is a common choice for these calculations, as it has been shown to yield results that are in good agreement with experimental data after applying a frequency correction factor. mdpi.comnih.govresearchgate.net

The first step in the theoretical analysis involves identifying the dominant conformations of the this compound molecule. This is achieved by calculating the relative Gibbs free energy of different conformers, with their proportions determined according to the Boltzmann distribution. mdpi.comnih.govresearchgate.net

To obtain a theoretical spectrum that accurately represents the experimental sample, conformation weighted spectra are calculated. mdpi.comnih.govresearchgate.net This involves combining the theoretically calculated spectra of the individual dominant conformations, weighted by their respective populations. These weighted spectra are then compared with the experimentally measured IR and Raman spectra. mdpi.com Studies have shown a high degree of agreement between the experimental and theoretical spectra for this compound, with a goodness of fit often exceeding 0.999. mdpi.com This strong correlation validates the accuracy of the DFT calculations and the conformational analysis. mdpi.comnih.govresearchgate.net

The vibrational normal modes of this compound are assigned based on the potential energy distribution (PED) derived from DFT calculations. mdpi.comnih.gov This analysis provides a comprehensive understanding of how different parts of the molecule contribute to each vibrational peak.

For this compound, the vibrational behaviors can be categorized as follows:

High-Frequency Zone (>2900 cm⁻¹): This region is dominated by the stretching vibrations of the C-H bonds in the benzene rings and the methylene (-CH₂) groups. mdpi.com

Mid-Frequency Zone (1000-1600 cm⁻¹): This region features the stretching vibrations of the carbon skeleton of the benzene rings, as well as the scissoring and wagging vibrations of the methylene groups. mdpi.com

Low-Frequency Zone (<1000 cm⁻¹): This area includes the in-plane and out-of-plane bending of the hydrogen atoms on the benzene rings, deformation of the benzene rings, and stretching vibrations of the C-S bonds. mdpi.com

The analysis reveals that the vibrational behavior of the methylene group is influenced by the presence of the sulfur atom. mdpi.comnih.gov The six types of methylene group vibrations generally follow a consistent frequency order from largest to smallest: asymmetric stretching, symmetric stretching, scissoring, wagging, twisting, and rocking. mdpi.com

Density Functional Theory (DFT) for Vibrational Behavior Analysis

X-ray Emission Spectroscopy

X-ray Emission Spectroscopy (XES) is a technique used to probe the electronic structure of materials. Specifically, sulfur Kβ X-ray emission spectroscopy is a valuable tool for the speciation of organosulfur compounds. osti.gov A study from 1973 focused on the interpretation of the Kβ X-ray emission spectra of this compound. acs.org This technique provides insights into the molecular orbitals involving the sulfur 3p electrons, offering complementary information to X-ray absorption spectroscopy. osti.gov While X-ray absorption spectroscopy (XAS) probes unoccupied molecular orbitals, XES provides information about the occupied molecular orbitals, making the combination of both techniques a powerful approach for a complete understanding of sulfur speciation in complex mixtures. osti.gov

Kβ X-ray Emission Spectra Interpretation

The interpretation of Kβ X-ray emission spectra (XES) provides valuable information about the molecular orbital structure of sulfur-containing compounds like this compound. This high-resolution technique allows for the probing of the occupied molecular orbitals involving the sulfur 3p atomic orbitals. The fine structure within the Kβ spectrum corresponds to electronic transitions from these valence orbitals to a core 1s hole.

A systematic study of sulfur Kα and Kβ X-ray emission spectra shows that the chemical bond significantly influences the decay processes following the creation of a 1s vacancy. nitrkl.ac.in The energies and intensities of the spectral lines, including the main Kβ1,3 line and satellite emissions, are sensitive to the oxidation state and chemical environment of the sulfur atom. sigmaaldrich.com For sulfides, the spectra reveal distinct features that can be correlated with specific molecular orbitals. An early study specifically focused on the interpretation of the Kβ X-ray emission spectrum of this compound, indicating its utility in elucidating the electronic structure of this particular compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the methylene (CH₂) groups and the aromatic phenyl groups are clearly distinguishable. The methylene protons typically appear as a singlet, while the aromatic protons show a more complex multiplet pattern due to their different positions (ortho, meta, para) on the phenyl ring.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the methylene groups give a signal that is distinct from the signals of the aromatic carbons. The presence of the sulfur atom influences the chemical shifts of the adjacent methylene carbons. A notable difference is observed in the ¹³C NMR spectra when comparing this compound to the related compound, dibenzyl disulfide; the signal for the SCH₂ group in the disulfide is shifted to a weaker field compared to the monosulfide. researchgate.net

NucleusChemical Shift (δ) in ppmMultiplicity
¹H NMR7.20-7.40Multiplet (Aromatic C-H)
3.65Singlet (Methylene CH₂)
¹³C NMR137.9(Aromatic C-ipso)
129.0(Aromatic C-H)
128.5(Aromatic C-H)
127.1(Aromatic C-H)
39.1(Methylene CH₂)

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential analytical techniques for the separation, identification, and quantification of this compound. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte. nih.gov

Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. In the analysis of related organosulfur compounds like dibenzyl disulfide (DBDS), GC is frequently coupled with highly selective and sensitive detectors. shimadzu.comlabrulez.com A sulfur chemiluminescence detector (SCD) is particularly effective as it can selectively analyze sulfur-containing compounds with high sensitivity, avoiding interference from other non-sulfur compounds in a mixture. shimadzu.comgcms.cz GC coupled with mass spectrometry (GC-MS) is also a powerful method used for the quantitative detection of corrosive sulfur compounds, providing both separation and structural identification. researchgate.networldscientific.com These methods are directly applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov The suitability of HPLC for the analysis of this compound is confirmed by its use in assessing the purity of commercial samples, with purities of ≥95.0% being reported. sigmaaldrich.comsigmaaldrich.com For the analysis of the related compound DBDS in insulating oils, HPLC has been established as a reliable quantitative method. chemicalbook.com The method typically involves a liquid mobile phase and a packed column, with detection often performed using a UV detector, as the phenyl groups in this compound absorb ultraviolet light.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights into the properties and reactivity of this compound that complement experimental findings.

DFT calculations are a powerful tool for investigating the adsorption behavior of molecules on various surfaces. While specific DFT studies on this compound are limited in the available literature, extensive research on the closely related compound dibenzyl disulfide (DBDS) provides significant insight into how such molecules interact with surfaces. These studies are methodologically relevant and the findings for DBDS can serve as a valuable proxy for understanding the potential behavior of this compound.

The adsorption of organosulfur compounds on metal surfaces is of great interest due to its relevance in catalysis and corrosion. DFT studies have been employed to investigate the adsorption of dibenzyl disulfide (DBDS) on the Cu(111) surface. researchgate.netamanote.com These calculations explore various potential adsorption sites, such as top, bridge, and hollow (fcc and hcp) sites, to determine the most energetically favorable configurations. researchgate.net

The findings for DBDS show that the interaction is primarily guided by the formation of a Cu–S bond. researchgate.net Additionally, a secondary, weaker interaction between the phenyl rings' π-system and the copper surface contributes extra stability to the adsorbed complex. researchgate.net By calculating the adsorption energies for different configurations, these computational studies can predict the preferred geometry and the strength of the molecule-surface interaction. This type of analysis provides a fundamental understanding of the initial steps in surface-mediated reactions or corrosion processes involving such compounds.

Zeolites are microporous aluminosilicate minerals widely used as catalysts and adsorbents. Modifying zeolites by exchanging their native cations (like Na⁺) with other metal cations can tune their adsorptive properties. DFT studies have been performed to understand the adsorption of dibenzyl disulfide (DBDS) in cation-exchanged faujasite (Y-type) zeolites. mdpi.comnih.gov

These studies investigated zeolites exchanged with a range of alkali and transition metal cations (M = Li⁺, Na⁺, K⁺, Cs⁺, Cu⁺, or Ag⁺). mdpi.comnih.gov The calculations revealed that the DBDS molecule preferentially adsorbs via its phenyl moieties rather than through a direct interaction between the sulfur atom and the exchanged cation. mdpi.com The interaction energies were found to vary significantly depending on the cation present in the zeolite framework. This variation is attributed to cation-π interactions between the exchanged cation and the aromatic rings of the molecule. mdpi.com Among the studied systems, CsY, AgY, and CuY zeolites were identified as showing the best compromise between high interaction energies and limited activation of the S-S bond, suggesting they would be optimal adsorbents for DBDS. mdpi.comnih.gov

Cation-Exchanged Zeolite (MY)Interaction Energy (kJ mol⁻¹) for DBDS
LiY-170
CuY-275

Note: The interaction energies represent the range of the most favorable adsorption conformers for dibenzyl disulfide (DBDS) as reported in DFT studies. mdpi.com

Noncovalent Interaction Analysis

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. In the case of this compound, computational methods are employed to analyze the various weak interactions within the molecule. These analyses, often based on density functional theory (DFT), provide insights into intramolecular forces that influence the conformational preferences of the molecule. researchgate.net

Detailed computational analysis reveals the presence of several types of noncovalent interactions within the this compound structure. The primary intramolecular interactions are identified as weak hydrogen bonds and van der Waals forces. The analysis indicates that these forces, although individually weak, collectively contribute to the stability of the molecule's dominant conformations. researchgate.net

The study of molecules containing divalent sulfur, such as this compound, is significant as these noncovalent interactions are key in various chemical and biological systems. ornl.govnih.gov The computational investigation of these interactions helps to elucidate the molecular vibrational behaviors and provides a deeper understanding of its chemical properties. researchgate.net A noncovalent interaction analysis was conducted on this compound to detail these intramolecular forces. researchgate.net

Thermodynamic Calculations (Gibbs Free Energy, Boltzmann Distribution)

Thermodynamic calculations are essential for understanding the stability and conformational landscape of this compound under various conditions. Key parameters such as Gibbs free energy (G) are calculated to predict the feasibility of different conformational states and the spontaneity of processes. chemguide.co.uklibretexts.org The Gibbs free energy combines the effects of enthalpy (H) and entropy (S) at a given temperature (T), as described by the equation ΔG = ΔH – TΔS. chemguide.co.ukstudymind.co.uk A state with a lower Gibbs free energy is more stable and, therefore, more probable. pbworks.compbworks.com

The Boltzmann distribution is then applied to this energy data to determine the statistical distribution of a population of molecules among these different conformational states at thermal equilibrium. researchgate.netwikipedia.org According to the Boltzmann distribution, the relative population of two states with energies E1 and E2 is given by the ratio of their Boltzmann factors, e-E1/kBT and e-E2/kBT. pbworks.comcompadre.org This analysis demonstrates that conformations with lower relative Gibbs free energy will be more populated. researchgate.net For this compound, this analysis is crucial for determining the dominant conformations that are most likely to be observed experimentally. researchgate.net

Applications and Functional Roles of Dibenzyl Sulfide in Research and Industry

Applications in Organic Synthesis and Fine Chemical Production

Dibenzyl sulfide (B99878) is recognized for its utility as an intermediate in the synthesis of a diverse range of organic compounds, particularly within the fine chemical sector.

In organic synthesis, dibenzyl sulfide acts as a versatile building block for the creation of various organic compounds, including those destined for pharmaceutical and agrochemical applications lookchem.comontosight.ai. Its chemical structure facilitates its integration into more complex molecules, making it a key intermediate in the development of new drugs, pesticides, and insecticides lookchem.comontosight.aisigmaaldrich.comambeed.commdpi.com. The compound's properties are leveraged in the synthesis of active pharmaceutical ingredients (APIs) and compounds designed to control pests and diseases in agriculture, thereby contributing to advancements in crop yields and food security lookchem.com.

This compound can serve as a precursor for the synthesis of other sulfur-containing compounds, specifically sulfoxides and sulfones. The oxidative transformation of sulfides, including this compound, into their corresponding sulfoxide (B87167) and sulfone derivatives is a significant pathway in organic chemistry jchemrev.com. For instance, the synthesis of dibenzyl sulfoxides can be achieved through methods involving methyl magnesium halide and thionyl chloride jchemrev.com. This highlights its utility in creating compounds with varying oxidation states of sulfur, which are important motifs in medicinal chemistry and materials science.

Role in Materials Science and Engineering

This compound also exhibits a notable role in materials science, particularly in the context of preventing and understanding corrosion phenomena in electrical equipment.

A crucial aspect of this compound's role in corrosion mechanisms is its ability to adsorb onto copper surfaces. Studies have shown that degradation products of dibenzyl disulfide, including this compound and benzyl (B1604629) mercaptan, are capable of adsorbing on copper surfaces acs.org. This adsorption leads to the formation of copper thiolates acs.orgfigshare.com. The formation of these thiolates is a key step in the broader mechanism of corrosive sulfur deposition on copper conductors in electrical apparatus, ultimately contributing to the degradation of insulation and conductive components acs.org.

Impact on Sulfur Corrosion in Power Equipment

Use as a Dopant in Mesoporous Carbon Materials for CO2 Adsorption

This compound serves as a sulfur dopant in the synthesis of ordered mesoporous carbon materials. This doping process is achieved through methods such as melt infusion, where this compound is introduced into a mesoporous silica-resol mixture before carbonization. This technique allows for precise control over the sulfur doping content, with studies demonstrating the successful incorporation of up to 4 atom % sulfur into the carbon framework. acs.orgacs.org The presence of heteroatoms like sulfur can influence the material's properties, including surface area and pore structure. While increased doping may lead to a slight decrease in surface area and an increase in the d-spacing of the mesostructure due to framework swelling, the ordered mesoporous structure is effectively maintained. acs.org These sulfur-doped mesoporous carbons are considered model materials for fundamental studies in various applications, including adsorption for separations, such as CO2 capture. acs.org

Influence on Reaction Kinetics and Coking in Hydrocarbon Pyrolysis

This compound significantly influences the reaction kinetics and coking phenomena during hydrocarbon pyrolysis, particularly in processes like steam cracking. Its addition to hydrocarbon feeds has been shown to alter the decomposition rate and product selectivity. For instance, the addition of 0.1 to 1.0% mass of this compound to heptane (B126788) feed at 700°C, with a steam to feed mass ratio of 3:1, resulted in an increase in the heptane decomposition rate by 16% to 26%. tue.nlresearchgate.netresearchgate.net Concurrently, the selectivity towards ethene, a key product of steam cracking, was observed to decrease. tue.nlresearchgate.net

Reduction of Catalytic Effect of Reactor Surface on Coke Formation

A crucial functional role of this compound in hydrocarbon pyrolysis is its ability to reduce the catalytic effect of the metal reactor surface on coke formation. tue.nlresearchgate.netgoogle.comresearchgate.net Coke deposition on reactor surfaces is a major challenge in pyrolysis processes, leading to reduced efficiency and operational downtime. Studies have demonstrated that the presence of this compound can lead to a manifold decrease in coke formation. tue.nl For example, adding 0.1% to 0.5% mass of this compound to reformer raffinate during pyrolysis at 820°C (without steam) decreased coking by up to 70%. tue.nlresearchgate.net This reduction in coking is attributed to the formation of a passivating metal sulfide layer on the reactor surfaces by sulfur compounds. This layer effectively isolates gas-phase coke precursors from the catalytically active metal sites, thereby inhibiting coke-forming reactions. google.com

Biotechnological and Environmental Applications

This compound is also notable for its role in biotechnological and environmental applications, particularly in the context of petroleum desulfurization.

Biodesulfurization of Petroleum Fractions

This compound serves as a model compound in the study of biodesulfurization, a process aimed at removing sulfur from petroleum fractions using microorganisms. This is critical for reducing sulfur emissions from fuels. researchgate.netnih.govnih.gov

Microbial Metabolism by Gordonia sp. and White Rot Fungi

Various microbial systems have demonstrated the ability to metabolize this compound.

Gordonia sp.: The bacterium Gordonia sp. IITR100 has been extensively studied for its capacity to desulfurize this compound. This strain metabolizes this compound through a pathway involving its oxidation to dibenzyl sulfoxide and subsequently to dibenzyl sulfone. researchgate.netnih.gov The enzyme DszC, found in Gordonia sp. IITR100, mediates the conversion of this compound to dibenzyl sulfoxide and dibenzyl sulfone. researchgate.netnih.gov Further breakdown of dibenzyl sulfone leads to the formation of benzoic acid, a process mediated by enzymes other than DszA. researchgate.netnih.gov

White Rot Fungi: White rot fungi, including species such as Trametes trogii, Trametes hirsuta, Phanerochaete chrysosporium, Trametes versicolor, and Tyromyces palustris, are also capable of metabolizing this compound. nih.gov These fungi initially oxidize this compound to dibenzyl sulfoxide, followed by further oxidation to dibenzyl sulfone. nih.gov The initial oxidation step is primarily catalyzed by extracellular enzymes, such as laccases, with the reaction being accelerated by mediators like 2,2′-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS). nih.gov Subsequent conversion of dibenzyl sulfoxide to dibenzyl sulfone is mediated by cytochrome P-450 enzymes. nih.gov

Preferential Desulfurization over Dibenzothiophene (B1670422)

A significant finding in biodesulfurization research is the preferential desulfurization of this compound over dibenzothiophene (DBT) by certain microbial strains. researchgate.netresearchgate.netnih.govnih.gov Gordonia sp. IITR100, for instance, exhibits this selectivity. When both this compound and dibenzothiophene are present in a mixed system, Gordonia sp. IITR100, and even recombinant E. coli expressing its DszC enzyme, show a clear preference for metabolizing this compound. researchgate.netnih.govnih.gov In studies, nearly 100% of this compound was metabolized, while approximately 50% of dibenzothiophene remained after the same incubation period. nih.gov This preferential degradation highlights the potential of such microbial systems for targeted removal of sulfidic compounds in complex petroleum matrices.

Table 1: Influence of this compound on Heptane Pyrolysis

This compound Concentration (% mass relative to heptane)Heptane Decomposition Rate Increase (%)Ethene Selectivity Change
0.1 - 1.016 - 26Decreased
0.1 - 0.5 (in reformer raffinate at 820°C, no steam)Not specified (Coking decreased by up to 70%)Not specified

Table 2: Microbial Metabolism of this compound

Microorganism / Fungi StrainInitial SubstrateMetabolites FormedKey Enzymes/Mechanism
Gordonia sp. IITR100This compoundDibenzyl sulfoxide, Dibenzyl sulfone, Benzoic acidDszC (DBS to DBSO, DBSO to DBSO₂), other non-DszA enzymes (DBSO₂ to benzoic acid) researchgate.netnih.gov
White Rot FungiThis compoundDibenzyl sulfoxide, Dibenzyl sulfoneExtracellular laccases (DBS to DBSO), Cytochrome P-450 (DBSO to DBSO₂) nih.gov

Table 3: Preferential Desulfurization by Gordonia sp. IITR100

CompoundMetabolism after 4 days (when present with DBT)
This compoundNearly 100% metabolized nih.gov
DibenzothiopheneApproximately 50% remaining nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Selective Transformations

The selective oxidation of dibenzyl sulfide (B99878) to either its corresponding sulfoxide (B87167) or sulfone is a transformation of significant interest in organic synthesis. Current research is focused on developing novel catalytic systems that are not only efficient and selective but also align with the principles of green chemistry.

One area of advancement is the use of metal-free catalytic systems. For instance, a combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃), supported ammonium hydrogen sulfate (B86663) on silica (B1680970) gel (NH₄HSO₄-SiO₂), and a catalytic amount of ammonium bromide (NH₄Br) in the presence of wet SiO₂ has been shown to effectively oxidize sulfides to their corresponding sulfoxides researchgate.net. Similarly, a system employing ferric nitrate (Fe(NO₃)₃·9H₂O) with catalytic amounts of potassium bromide (KBr) or sodium bromide (NaBr) in the presence of wet silica has demonstrated high selectivity for the oxidation of various aliphatic and aromatic sulfides to sulfoxides researchgate.net.

Palladium-based catalysts have also been explored for different types of transformations. In the presence of palladium nitrate (Pd(NO₃)₂), dibenzyl sulfide can be oxidized at the α-carbon to produce benzaldehyde. Mechanistic studies suggest that the nitrato ligand of the palladium complex directly transfers an oxygen atom to the sulfide osti.gov. The reaction is sensitive to the electronic properties of the substrate, with electron-donating substituents on the benzyl (B1604629) groups favoring the oxidation osti.gov.

Furthermore, the development of catalytic systems for enantioselective oxidation is a key research direction. Titanium-based catalysts, such as those employing a complex of titanium and (S,S)-hydrobenzoin, have been successfully used for the asymmetric oxidation of aryl benzyl sulfides containing heterocyclic moieties, yielding enantiopure sulfoxides with good yields rsc.org.

Future work in this area will likely focus on the design of even more selective and sustainable catalysts. This includes the exploration of novel supports, earth-abundant metal catalysts, and photocatalytic systems to drive these transformations under milder conditions.

Advanced Computational Modeling for Structure-Property-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the intricate details of molecular structure, properties, and reactivity. For this compound, computational modeling is being employed to gain a deeper understanding of its fundamental characteristics.

Density Functional Theory (DFT) has been utilized to analyze the vibrational spectroscopy (Raman and infrared) of this compound. These studies help in determining the dominant molecular conformations and understanding the intramolecular interactions, such as noncovalent interactions researchgate.net. By assigning the vibrational normal modes based on potential energy distribution, a comprehensive picture of the molecule's vibrational behaviors can be obtained researchgate.net.

Computational studies are also crucial for elucidating reaction mechanisms. For example, in the palladium-nitrate-mediated oxidation of this compound, computational modeling can help to map out the energy profile of the proposed oxygen transfer mechanism, providing insights into the transition states and intermediates involved osti.gov.

Future computational research on this compound is expected to focus on:

Predictive Modeling: Developing models to accurately predict the reactivity of this compound with various reagents and under different catalytic conditions.

Structure-Property Correlations: Establishing clear relationships between the three-dimensional structure of this compound derivatives and their physical and chemical properties.

Dynamic Simulations: Employing molecular dynamics simulations to study the behavior of this compound in different environments, such as in solution or at interfaces, which is particularly relevant for understanding its role in material degradation and biological systems nih.gov.

These computational approaches will be instrumental in guiding the rational design of new catalysts and materials incorporating or interacting with this compound.

Exploration of this compound in Next-Generation Materials

While not typically a primary component of next-generation materials, the interaction of this compound with existing materials is a significant area of research, particularly in the context of electrical insulating oils. Dibenzyl disulfide (DBDS), a related compound, is known to be a corrosive sulfur compound in transformer mineral oil, leading to the formation of copper sulfide (Cu₂S) on copper conductors and insulating paper researchgate.net. Understanding the behavior of this compound under similar conditions is crucial for the development of more robust and long-lasting electrical equipment.

Research in this area could lead to the development of:

Corrosion Inhibitors: Designing additives for transformer oils that can mitigate the corrosive effects of this compound and related sulfur compounds.

Advanced Insulating Fluids: Formulating new insulating oils with reduced susceptibility to sulfur corrosion, potentially by using synthetic base oils or novel additive packages.

Diagnostic Tools: Developing sensors and analytical methods to detect and quantify the presence of corrosive sulfur compounds like this compound in insulating oils, allowing for early intervention and prevention of equipment failure.

Although direct applications of this compound in the bulk structure of next-generation materials are not yet prominent, its well-defined molecular structure could be leveraged in more specialized applications, such as in the synthesis of specific organic semiconductors or as a ligand in the formation of metal-organic frameworks, though these areas remain largely unexplored.

Further Elucidation of Environmental and Biological Degradation Pathways

Understanding the fate of this compound in the environment is essential for assessing its potential ecological impact. Research has begun to uncover the various pathways through which microorganisms can degrade this compound.

Several white-rot fungi have been shown to metabolize this compound primarily through selective sulfur oxidation. The initial step is the conversion of this compound to dibenzyl sulfoxide, which is then further oxidized to dibenzyl sulfone nih.gov. In some cases, subsequent cleavage of the carbon-sulfur (C-S) bond has been observed, leading to the formation of lower-molecular-weight products like benzyl alcohol and benzyl mercaptan nih.gov. The enzymes involved in these transformations include cytochrome P-450, which is responsible for the oxidation of dibenzyl sulfoxide to dibenzyl sulfone nih.gov.

Bacteria also play a role in the degradation of this compound. A denitrifying marine bacterium has been found to degrade a range of alkyl sulfides, including this compound, under both aerobic and anaerobic conditions nih.gov. The bacterium Gordonia sp. IITR100 can desulfurize this compound, producing metabolites such as dibenzyl sulfoxide, dibenzyl sulfone, and benzoic acid researchgate.net. Interestingly, this strain shows a preference for the desulfurization of this compound over dibenzothiophene (B1670422), another common organosulfur compound in crude oil researchgate.net.

The elucidated degradation pathways for this compound are summarized in the table below:

Organism TypeKey Enzymes/PathwaysDegradation ProductsReference
White-rot fungiCytochrome P-450, LaccaseDibenzyl sulfoxide, Dibenzyl sulfone, Benzyl alcohol, Benzyl mercaptan nih.gov
Gordonia sp. IITR100DszC enzymeDibenzyl sulfoxide, Dibenzyl sulfone, Benzoic acid researchgate.net
Denitrifying marine bacteriumInduced/derepressed enzymesNot specified nih.gov

Future research in this area should aim to:

Identify and characterize the specific enzymes and genes responsible for the C-S bond cleavage in various microorganisms.

Investigate the complete mineralization pathways of this compound to understand its ultimate environmental fate.

Explore the potential of these microorganisms for bioremediation applications, particularly in the context of desulfurizing fossil fuels and contaminated soils.

A more comprehensive understanding of these degradation processes will contribute to the development of sustainable environmental technologies.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing dibenzyl sulfide, and how should its purity and structure be validated?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution between benzyl chloride and sodium sulfide in ethanol under reflux, with slow addition of the sulfide solution to control side reactions . Characterization requires a multi-technique approach:

  • 1H NMR to confirm the absence of benzyl chloride residues.
  • FT-IR to identify C-S stretching vibrations (~600–700 cm⁻¹).
  • Gas chromatography (GC) to assess purity (>95% recommended for catalytic studies).
  • Single-crystal X-ray crystallography for definitive structural confirmation, especially when synthesizing derivatives (e.g., substituted dibenzyl sulfides) .

Q. How can researchers optimize the selective oxidation of this compound to dibenzyl sulfoxide?

  • Methodological Answer : Reaction conditions (temperature, solvent, catalyst loading) must be systematically optimized. For example, sulfamic acid-functionalized nanoparticles achieve high selectivity (~90%) under mild conditions (room temperature, aqueous H₂O₂ as oxidant). Key parameters to vary include:

  • Catalyst-to-substrate ratio (e.g., 5–10 mol%).
  • Oxidant stoichiometry (1.2–2.0 equivalents of H₂O₂).
  • Reaction time (monitored via TLC or GC to avoid over-oxidation to sulfones) .

Q. How should researchers address inconsistent yields in this compound reactions, such as GC data showing variable starting material recovery?

  • Methodological Answer : Contradictory results (e.g., 70% vs. 86% unreacted sulfide in replicate experiments) often arise from subtle differences in reaction setup. Solutions include:

  • Standardizing reaction vessels (e.g., high-pressure bomb vs. reflux setups).
  • Controlling moisture levels (e.g., using anhydrous solvents).
  • Validating analytical methods (e.g., calibrating GC with internal standards) .

Advanced Research Questions

Q. What role does this compound play in designing electrocatalysts for oxygen evolution reactions (OER)?

  • Methodological Answer : this compound serves as a sulfur source in co-doped graphdiyne (GDY) catalysts. For example:

  • N,S co-doped GDY exhibits a low OER overpotential (299 mV at 10 mA cm⁻²) due to synergistic electronic effects.
  • Key steps : (1) Pyrolyze melamine and this compound at 900°C; (2) Characterize doping efficiency via XPS; (3) Test OER performance using linear sweep voltammetry (LSV) .

Q. How can C-S bond cleavage mechanisms in this compound be studied under oxidative conditions?

  • Methodological Answer : Use N-chlorosuccinimide (NCS) to initiate radical-mediated cleavage, followed by ammonium hydroxide quenching. Products (benzaldehyde and dibenzyl disulfide) are identified via:

  • NMR for aldehyde proton detection (~9.8 ppm).
  • Mass spectrometry to confirm disulfide formation (m/z 246 for dibenzyl disulfide).
  • Kinetic studies to differentiate between homolytic and heterolytic cleavage pathways .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound?

  • Methodological Answer : Sulfur K-edge XANES provides insights into sulfur’s oxidation state and bonding environment. For this compound:

  • Experimental spectra show a pre-edge feature at 2471 eV, assigned to S 1s→σ*(C-S) transitions.
  • Computational modeling (e.g., StoBe DFT) validates spectral features and quantifies charge transfer .

Q. How does this compound model sulfur behavior in heavy oil during hydrothermal cracking?

  • Methodological Answer : In deuterium tracing experiments , this compound is reacted with D₂O under hydrothermal conditions (200–300°C). Key steps:

  • GC-MS tracks deuterium incorporation into products (e.g., benzyl-D sulfide).
  • Isotope ratio monitoring reveals water’s role in sulfur scavenging and C-S bond activation .

Q. How can researchers resolve contradictions in literature data on this compound reactivity?

  • Methodological Answer : Perform controlled replication studies with documented protocols. For example:

  • Replicate photoxidations of this compound in acetonitrile under strict O₂ exclusion.
  • Compare yields using standardized quantification (e.g., HPLC vs. GC).
  • Publish negative results to clarify conditions where sulfoxide/sulfone formation dominates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.